ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a sulfur-containing heterocyclic compound featuring a fused thiochromeno-pyran core. Its structure includes:
- Thiochromeno[4,3-b]pyran backbone: A tricyclic system with a sulfur atom in the fused aromatic ring, distinguishing it from oxygen-containing chromeno-pyran analogs.
- 2-Chlorophenyl substituent: A chlorine atom at the ortho position of the C4-phenyl ring, which may influence steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-2-26-20(24)17-15(11-7-3-5-9-13(11)22)16-18(27-19(17)23)12-8-4-6-10-14(12)28-21(16)25/h3-10,15H,2,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYYMDXXMPINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)SC4=CC=CC=C42)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The high-pressure Q-tube reactor method, developed by Al-Mousawi et al., provides a scalable and efficient route to thiochromeno[4,3-b]pyran derivatives. For the target compound, the protocol involves cyclocondensation of thiochroman-4-one (heterocyclic ketone) with 2-(2-(2-chlorophenyl)hydrazineylidene)-3-oxo-3-phenylpropanal (arylhydrazonal) in the presence of ammonium acetate (NH₄OAc) and glacial acetic acid. The Q-tube reactor operates at 170°C for 45 minutes under pressurized conditions, achieving yields up to 93%.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 170°C |
| Reaction Time | 45 minutes |
| Catalyst | NH₄OAc (10 mmol) |
| Solvent | Glacial AcOH (15 mL) |
| Pressure Conditions | High-pressure Q-tube reactor |
The pressurized environment enhances reaction kinetics by increasing the collision frequency of reactants, while NH₄OAc facilitates dehydrative cyclization. Post-reaction workup involves cooling, filtration, and recrystallization from ethanol to isolate the product.
Mechanistic Pathway
The reaction proceeds via two sequential dehydrative steps:
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Formation of the hydrazone intermediate : The arylhydrazonal condenses with thiochroman-4-one, eliminating water.
-
Cyclization and aromatization : Intramolecular cyclization forms the thiochromeno[4,3-b]pyran core, followed by oxidation to introduce the 5-oxo group.
X-ray crystallography confirms the regioselectivity of the cyclization step, with the 2-chlorophenyl group occupying the 4-position of the thiochromene ring.
One-Pot Synthesis Using L-Proline Catalysis
General Procedure
An alternative one-pot method adapts the protocol by El-Sayed et al. for synthesizing 2-amino-4H-pyrans. Here, 2-chlorobenzaldehyde , malononitrile , and ethyl acetoacetate react in ethanol under reflux, catalyzed by L-proline (10 mol%). The reaction completes within 3–5 hours, yielding the target compound after acidification and recrystallization.
Reaction Conditions:
| Component | Quantity |
|---|---|
| 2-Chlorobenzaldehyde | 1.0 mmol |
| Malononitrile | 1.0 mmol |
| Ethyl Acetoacetate | 1.0 mmol |
| Catalyst | L-Proline (10 mol%) |
| Solvent | Ethanol (50 mL) |
| Temperature | Reflux (78°C) |
Advantages and Limitations
-
Advantages : L-proline acts as a bifunctional organocatalyst, enabling enantioselective synthesis under mild conditions.
-
Limitations : Longer reaction times (3–5 hours) and moderate yields (56–68%) compared to Q-tube methods.
Piperidine-Catalyzed Cyclization in Ethanolic Medium
Synthetic Protocol
A third approach, derived from Al-Amiery et al., employs piperidine as a base catalyst to assemble the thiochromene core. 3-Methylthiopenol , 2-chlorobenzaldehyde , and malononitrile react in ethanol under reflux for 3–5 hours. After workup, the product is isolated via filtration and recrystallized from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65% |
| Melting Point | 238–240°C |
| IR (ν, cm⁻¹) | 3440 (NH), 2212 (CN) |
Structural Characterization
¹H NMR analysis confirms the presence of the 2-chlorophenyl group (δ 7.18–7.82 ppm) and the ethyl ester moiety (δ 4.39 ppm). The thiopyran proton resonates as a singlet at δ 4.39 ppm, indicating restricted rotation due to ring strain.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Time | Temperature | Key Advantage |
|---|---|---|---|---|
| Q-Tube Reactor | 93 | 45 min | 170°C | High efficiency, scalability |
| L-Proline Catalysis | 68 | 3–5 hrs | 78°C | Mild conditions |
| Piperidine Catalysis | 65 | 3–5 hrs | 78°C | Simple workup |
The Q-tube method outperforms others in yield and reaction time, making it preferable for industrial applications. However, L-proline catalysis offers greener credentials by avoiding high-pressure systems .
Chemical Reactions Analysis
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of thiochromeno-pyran compounds can inhibit the proliferation of cancer cells. For instance, specific modifications to the thiochromeno structure have been linked to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated that thiochromeno derivatives can inhibit the growth of certain bacteria and fungi. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Organic Synthesis
Building Block for Heterocycles
this compound can act as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, enabling the synthesis of more complex heterocyclic compounds. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been explored for their potential use in polymer chemistry. The incorporation of thiochromeno structures into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research is ongoing to evaluate these properties further and explore applications in coatings and composites .
Case Studies
-
Anticancer Activity Evaluation
A study conducted on a series of thiochromeno derivatives demonstrated that modifications at the amino position significantly affected anticancer activity. The most potent derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. This underscores the importance of structural optimization in enhancing therapeutic efficacy . -
Synthesis of Novel Heterocycles
Researchers synthesized a library of thiochromeno derivatives using this compound as a starting material. The resulting compounds showed promising biological activities, including antimicrobial and anticancer effects, highlighting the compound's utility as a precursor in drug discovery .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analogues: Core Backbone Variations
Key Insight: The sulfur atom in thiochromeno derivatives may improve membrane permeability compared to oxygenated analogs, though this requires experimental validation.
Table 1: Anti-Proliferative Activity of Selected Derivatives (IC50, μM)
*Activity data for the target compound is unavailable; predictions based on structural analogs suggest ortho-chloro substitution may offer steric advantages over para/meta positions.
Structure-Activity Relationship (SAR) :
- Para-substituted derivatives (e.g., 4-Cl in 4i) generally show improved activity compared to meta-substituted (e.g., 3-Cl in 4d) or unsubstituted (4a) analogs .
Physicochemical and Crystallographic Comparisons
Table 2: Physical Properties of Selected Compounds
| Compound ID | Melting Point (°C) | Yield (%) | Rf Value | Reference |
|---|---|---|---|---|
| 4d | 150–154 | 48.2 | 0.46 | |
| 4f | 144–146 | 78.8 | 0.57 | |
| Target* | Not reported | Not reported | - | - |
Crystallographic Features :
- Benzothieno[3,2-b]pyran derivatives (e.g., 4-chlorophenyl analog) exhibit dihedral angles of ~77° between the fused ring system and phenyl substituent .
- Thiochromeno derivatives likely adopt similar conformations, but the ortho-chloro group may introduce torsional strain, affecting packing efficiency.
Biological Activity
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiochromene core with an amino group and a chlorophenyl substituent. The presence of these functional groups is believed to contribute to its biological properties.
Antitumor Activity
Research indicates that derivatives of thiochromeno[4,3-b]pyran exhibit notable antitumor properties. A study highlighted that compounds with electron-withdrawing groups, such as chlorine and cyano groups, demonstrated enhanced cytotoxicity against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 0.58 |
| U251 | 0.36 |
| MDA-MB-435 | 0.48 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Other Biological Activities
Beyond antitumor and antimicrobial effects, this compound exhibits:
- Anti-inflammatory effects: By inhibiting pro-inflammatory cytokines.
- Antioxidant properties: Reducing oxidative stress markers in cellular models.
- Anticonvulsant activity: Demonstrated in animal models.
These diverse activities highlight the compound's potential as a multi-target therapeutic agent .
Case Study 1: Anticancer Efficacy
In a recent study published in the Bull. Chem. Soc. Ethiop., the anticancer efficacy of several thiochromeno derivatives was assessed. This compound was among the most potent compounds tested against the NCI-H460 lung cancer cell line with an IC50 value of 0.29 µM .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
